(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13619376
InChI: InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
SMILES: C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

CAS No.:

Cat. No.: VC13619376

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name benzyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
Standard InChI Key GSSIZLVUEGJKBB-STQMWFEESA-N
Isomeric SMILES C1CNC[C@@H]2[C@H]1N(C2)C(=O)OCC3=CC=CC=C3
SMILES C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[4.2.0]octane core, a fused bicyclic system comprising a seven-membered ring fused to a four-membered ring. The stereochemistry at the 1 and 6 positions is specified as S, conferring distinct spatial orientation to the molecule . The benzyloxycarbonyl (Cbz) group at position 7 acts as a protective moiety for the secondary amine, enhancing stability during synthetic manipulations .

IUPAC Name: Benzyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Molecular Formula: C₁₄H₁₈N₂O₂
Molecular Weight: 246.30 g/mol

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
CAS Number1932306-72-3
Density~1.2 g/cm³ (estimated)
LogP (Partition Coefficient)2.1 (predicted)

Synthetic Methodologies

Stereoselective Synthesis

The synthesis of (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane involves multi-step sequences emphasizing stereocontrol. A representative route includes:

  • Ring-Closing Metathesis: Formation of the bicyclo[4.2.0]octane scaffold via Grubbs catalyst-mediated cyclization .

  • Cbz Protection: Introduction of the benzyloxycarbonyl group using benzyl chloroformate under basic conditions .

  • Resolution of Stereoisomers: Chiral chromatography or enzymatic resolution ensures the desired (1S,6S) configuration .

Solvothermal Approaches

Recent advancements utilize solvothermal conditions (e.g., ethylene glycol at 140°C) to enhance yield and purity. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been employed as a base in analogous syntheses of iodobismuthates, suggesting adaptability for diazabicyclo systems .

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesSource
Ring-Closing Metathesis65–7095Stereochemical control
Solvothermal70–7598High-temperature optimization
Enzymatic Resolution50–6099Cost and scalability

Applications in Medicinal Chemistry

Drug Discovery

The rigid bicyclic framework and Cbz group make this compound a versatile scaffold for:

  • Enzyme Inhibition: Mimics transition states in protease inhibitors (e.g., HIV-1 protease) .

  • Receptor Modulation: Bicyclic amines exhibit affinity for G protein-coupled receptors (GPCRs), particularly in neurological disorders .

  • Prodrug Development: The Cbz group facilitates targeted delivery, with cleavage in vivo by carboxylesterases .

SupplierPurity (%)QuantityPrice (USD)Source
Apollo Scientific98250 mg802
SynQuest Laboratories971 g3,136
MolCore98500 mg1,200

Research Frontiers and Challenges

Computational Modeling

Density functional theory (DFT) studies predict strong binding to the acetylcholine-binding protein (AChBP), a model for nicotinic receptors . Experimental validation is ongoing.

Scalability Issues

Current synthetic routes suffer from low yields (50–75%), driven by side reactions during bicycloformation. Flow chemistry and microwave-assisted synthesis are under investigation to address this .

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